molecular formula C17H19NOS B14207323 3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one CAS No. 823191-99-7

3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B14207323
CAS No.: 823191-99-7
M. Wt: 285.4 g/mol
InChI Key: JQCZXJKVDKHAGY-UHFFFAOYSA-N
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Description

3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one typically involves the reaction of naphthalene derivatives with thiazolidinone precursors. One common method involves the condensation of 1-naphthylamine with butyl isothiocyanate, followed by cyclization to form the thiazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone ring. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)-1,3-thiazolidin-4-one: Lacks the butyl group, which may affect its biological activity.

    3-Butyl-1,3-thiazolidin-4-one: Lacks the naphthalene moiety, which may influence its chemical reactivity and applications.

Uniqueness

3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is unique due to the combination of the naphthalene and thiazolidinone structures, which confer specific chemical and biological properties that are not present in the individual components .

Properties

CAS No.

823191-99-7

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

3-butyl-2-naphthalen-1-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NOS/c1-2-3-11-18-16(19)12-20-17(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,17H,2-3,11-12H2,1H3

InChI Key

JQCZXJKVDKHAGY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(SCC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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